molecular formula C7H12ClN3 B1435765 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride CAS No. 1956389-92-6

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride

Cat. No.: B1435765
CAS No.: 1956389-92-6
M. Wt: 173.64 g/mol
InChI Key: SNTKTCYDGPTLQG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative functionalized with a 1-methylpyrazole moiety. Its dihydrochloride form (CAS: 1401426-05-8) has a molecular formula of C₇H₁₃Cl₂N₃ and a molar mass of 210.11 g/mol . The compound is a white crystalline solid with a melting point of 170–172°C and exhibits distinct NMR profiles (¹H and ¹³C), confirming its structural rigidity and proton environments . Its synthesis yields 100% under optimized conditions, highlighting its preparative efficiency .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-5-6(4-9-10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTKTCYDGPTLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Hydrochloride

Detailed Synthetic Route

Starting Material Preparation
  • The synthesis often begins with (1-methyl-1H-pyrazol-4-yl)methanol or its derivatives as the pyrazole source.
  • The pyrazole ring is methylated at the N1 position, and the 4-position is functionalized to allow cyclopropanation.
Cyclopropanation Step
  • A key intermediate, 1-(1-methyl-1H-pyrazol-3-yl)cyclopropanecarbonitrile, is prepared by reaction of the pyrazolylmethanol derivative with 1,2-dibromoethane under controlled conditions.
  • This reaction is typically conducted at low temperature (0 °C) and involves stirring the pyrazolylmethanol with 1,2-dibromoethane, followed by aqueous workup and organic extraction.
  • The crude product is purified by column chromatography (hexanes–ethyl acetate, 4:1) to yield the cyclopropanecarbonitrile intermediate with yields around 57% (reddish oil).
Conversion of Nitrile to Carboxylic Acid
  • The nitrile intermediate is hydrolyzed under reflux in 10% aqueous sodium hydroxide overnight until ammonia evolution ceases.
  • The reaction mixture is washed with diethyl ether, acidified to pH 3 with hydrochloric acid, and evaporated to dryness.
  • The residue is triturated with isopropanol and acetone to isolate the carboxylic acid derivative as a white solid with high yield (up to 96%) and melting point around 182–183 °C.
Reduction to Cyclopropanamine
  • The carboxylic acid is then subjected to reductive amination or other suitable reduction methods to convert the acid group to the corresponding cyclopropanamine.
  • Common reduction methods involve catalytic hydrogenation or the use of reagents such as lithium aluminum hydride (LiAlH4), although specific details for this compound are less documented.
  • After obtaining the free amine, it is converted to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound for improved stability and handling.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Physical State/Notes
1 (1-Methyl-1H-pyrazol-4-yl)methanol Commercial or prepared by methylation - Starting material
2 1-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarbonitrile 1,2-Dibromoethane, 0 °C, stirring, column chromatography 57 Reddish oil
3 1-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid 10% NaOH reflux, acidification, trituration 96 White solid, mp 182–183 °C
4 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (free base) Reduction of acid (e.g., catalytic hydrogenation) Not specified Free amine
5 This compound Treatment with HCl Quantitative Stable hydrochloride salt

Analytical and Research Findings Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used extensively to characterize intermediates and final products, confirming the presence of the pyrazole ring, cyclopropane moiety, and amine functionalities.
  • Mass spectrometry (MS), particularly electrospray ionization (ESI), supports molecular weight confirmation and purity assessment.
  • Melting point determination and chromatographic techniques (TLC, column chromatography) are standard for purification and quality control.
  • The hydrochloride salt form improves the compound’s stability, solubility, and ease of handling in pharmaceutical research contexts.

Notes on Variations and Optimization

  • While the described route is well-established for related compounds, alternative methods may involve direct amination of cyclopropanecarboxylic acid derivatives or different cyclopropanation reagents.
  • The choice of solvent, temperature, and purification techniques can be optimized to improve yield and purity.
  • The use of protective groups on the pyrazole nitrogen or other positions may be necessary depending on the synthetic scale and desired selectivity.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride, a compound with significant potential in various scientific research applications, has garnered attention in fields such as medicinal chemistry, pharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.5
HCT116 (Colon)10.8

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as an anticancer agent .

Neuropharmacology

The compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Key Findings:

  • In vitro studies showed that it protects neuronal cells from oxidative stress-induced apoptosis.
  • Animal models demonstrated improved cognitive function when administered prior to neurotoxic challenges .

Pharmacology

The pharmacological profile of this compound reveals its potential as a modulator of various receptors.

Receptor Interaction Studies

Research indicates that the compound may act as a selective ligand for certain serotonin receptors, which could be beneficial in treating mood disorders.

Receptor TypeBinding Affinity (Ki)Reference
5-HT₁A50 nM
5-HT₂A75 nM

Case Study: A pharmacological study highlighted its efficacy in reducing anxiety-like behaviors in rodent models, correlating with its binding affinity to serotonin receptors .

Materials Science

Beyond biological applications, this compound has shown promise in materials science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The unique structure of this compound allows for its incorporation into polymer matrices, enhancing mechanical properties and thermal stability.

Key Applications:

  • Development of high-performance coatings with improved chemical resistance.
  • Fabrication of biodegradable plastics utilizing the compound as a monomer .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound (Dihydrochloride) C₇H₁₃Cl₂N₃ 210.11 1-Methylpyrazole, cyclopropane, HCl
1-(2,4-Dichlorophenyl)cyclopropanamine HCl C₉H₁₀Cl₃N 238.54 2,4-Dichlorophenyl, cyclopropane, HCl
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl C₁₃H₁₆ClN₃ 249.74 Phenylpyrazole, methylene bridge, cyclopropane, HCl
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine HCl - - Oxane ring, dichlorophenyl, methanamine, HCl

Key Observations :

  • Pyrazole vs.
  • Cyclopropane vs. Oxane Rings : The cyclopropane ring in the target introduces conformational rigidity, whereas the oxane ring (tetrahydropyran) in ’s compound provides a more flexible, oxygen-containing scaffold .

Physical and Spectral Properties

Property Target Compound 1-(2,4-Dichlorophenyl) Analog N-[(1-Phenyl-...) Derivative
Melting Point (°C) 170–172 Not reported Not reported
Solubility Likely polar due to HCl salt Lower (Cl substituents increase hydrophobicity) Higher lipophilicity (phenyl group)
¹H NMR (DMSO-d₆) δ 10.30 (br. s, 1H), 3.78 (s, 3H) Not reported Not reported

Key Observations :

  • The target’s higher melting point suggests superior crystalline stability compared to phenyl-substituted analogs .
  • The dihydrochloride salt form enhances aqueous solubility relative to neutral analogs, critical for bioavailability .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.10 g/mol
  • IUPAC Name : 1-(1-methylpyrazol-4-yl)cyclopropan-1-amine; dihydrochloride
  • Canonical SMILES : CN1C=C(C=N1)C2(CC2)N.Cl.Cl

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanamine under controlled conditions. The process may include oxidation and reduction steps to modify the compound's functional groups, enhancing its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various biological effects, such as modulation of enzyme activity and inhibition of certain signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
  • Receptor Interaction : It shows potential in modulating receptor activity, which is crucial in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationAlters receptor activity, potentially affecting signaling pathways
Anticancer ActivityInvestigated for its role in inhibiting tumor growth

Case Studies

Several studies have documented the effects of this compound:

  • Antitumor Activity : A study highlighted its efficacy against specific cancer cell lines, demonstrating significant tumor growth inhibition in vitro. The mechanism was linked to the compound's ability to interfere with kinase signaling pathways .
  • Neuroprotective Effects : Research indicated potential neuroprotective properties, suggesting that the compound may mitigate neuronal damage under oxidative stress conditions. This was attributed to its antioxidant capabilities .
  • Cardiovascular Applications : Preliminary findings suggest that this compound may influence cardiovascular health by modulating factors related to blood pressure regulation and vascular function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride, and how can reaction efficiency be assessed?

  • Methodology : Synthesis typically involves two key steps: (1) constructing the pyrazole core via Vilsmeier-Haack formylation (applicable to pyrazole derivatives) and (2) introducing the cyclopropanamine moiety through cyclopropanation reactions (e.g., using [2+1] cycloaddition with diazo compounds). Reaction efficiency is assessed via yield optimization (e.g., varying catalysts, temperature) and spectroscopic validation (e.g., NMR, LC-MS). Databases like REAXYS and PISTACHIO can predict feasible routes and precursor compatibility .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection, using methods similar to those for structurally related hydrochlorides (e.g., gradient elution with C18 columns) .
  • Structural Integrity : Nuclear magnetic resonance (NMR) for proton/carbon assignments, mass spectrometry (LC-MS) for molecular ion confirmation, and X-ray crystallography for absolute configuration (if crystalline). Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What safety precautions are critical when handling this hydrochloride salt in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 or ABEK-P2 respirators in poorly ventilated areas .
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize cyclopropanation reactions in the synthesis of this compound to minimize by-products?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II) or Cu(I)) for regioselectivity.
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • By-Product Analysis : Employ GC-MS or preparative HPLC to isolate and identify impurities. Computational tools (e.g., density functional theory) can predict transition states to refine conditions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

  • Methodology :

  • Data Cross-Validation : Compare multiple computational models (e.g., DFT, molecular dynamics) with experimental kinetics (e.g., stopped-flow spectroscopy).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent effects, basis sets). Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How should one design experiments to investigate the biological activity and mechanisms of action of this compound?

  • Methodology :

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) for binding affinity.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N for pyrazole NH groups) in NMR to track molecular interactions. Pair with CRISPR-Cas9 knockouts to identify pathways .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodology :

  • Standardization : Calibrate instruments using certified reference materials (e.g., TMS for NMR).
  • Collaborative Validation : Share raw data (e.g., FID files) via platforms like Zenodo for independent verification .

Q. What steps ensure reproducibility in synthetic protocols across different laboratories?

  • Methodology :

  • Detailed Documentation : Report exact equivalents, solvent grades, and stirring rates.
  • Batch Analysis : Use statistical tools (e.g., RSD% for yield variability) to assess consistency. Publish negative results to highlight critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.